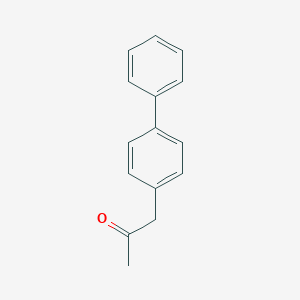

1-Biphenyl-4-yl-propan-2-one

Overview

Description

1-Biphenyl-4-yl-propan-2-one (also known as 1-BP-4-P-2-O) is a synthetic compound that has been studied for its potential use in a variety of scientific applications. It is a colorless, odorless, and tasteless compound that has been found to be relatively non-toxic. This compound has been studied for its potential to be used as a pharmaceutical, a laboratory reagent, and a fuel additive.

Scientific Research Applications

Tyrosinase Inhibition and Molecular Docking

1-Biphenyl-4-yl-propan-2-one derivatives have been synthesized and analyzed for their inhibitory activities against tyrosinase, an enzyme crucial in the pigmentation process. Notably, some of these derivatives displayed significant anti-tyrosinase activities, rivalling the standard inhibitor kojic acid. Further computational molecular docking studies confirmed the inhibitory effects, revealing that the primary binding site of these active compounds is the active-site entrance of tyrosinase, indicating a potential application in treating hyperpigmentation disorders (Kwong et al., 2017).

Chalcone Derivatives and Crystal Structure Analysis

Chalcone derivatives incorporating this compound have been synthesized, characterized, and studied for their crystal structures and Hirshfeld surface analysis. These studies provide insights into the interactions and packing of molecules in the solid state, enhancing our understanding of the structural basis of their biological activities and properties (Salian et al., 2018).

Electrochemical Studies for Corrosion Inhibition

Compounds based on this compound have been studied for their potential as corrosion inhibitors for mild steel in acidic environments. These studies involved electrochemical methods like polarization studies and electrochemical impedance spectroscopy. The findings indicated that certain derivatives show high efficiency in protecting mild steel against corrosion, suggesting their utility in industrial applications to enhance the durability of metal components (Baskar et al., 2012).

Fluorescence Studies of Novel Biphenyl-Based Compounds

Novel biphenyl-based compounds, including those derived from this compound, have been synthesized and characterized for their fluorescence properties. These studies are significant in exploring these compounds for potential applications in organic electronics, photonics, and fluorescence-based sensing technologies (Baskar & Subramanian, 2011).

Antimicrobial and Antifungal Properties

This compound derivatives have been tested for their antimicrobial activities against various pathogenic fungi and bacteria. These studies contribute to the search for new, effective antimicrobial agents and provide a basis for further development of pharmaceuticals to combat infectious diseases (Castellano et al., 2003).

Safety and Hazards

Mechanism of Action

Target of Action

It is used as a reactant in the preparation of potent inhibitors of metalloproteinases 2 and 9 (mmp-2, mmp-9) . MMPs are enzymes that break down extracellular matrix proteins and play a crucial role in tissue remodeling, embryogenesis, and diseases such as cancer .

Mode of Action

Given its use in the synthesis of mmp inhibitors, it may interact with these enzymes to inhibit their activity . The specific interactions and resulting changes would depend on the final structure of the synthesized inhibitor .

Biochemical Pathways

As a precursor to mmp inhibitors, it may indirectly affect pathways involving extracellular matrix remodeling .

Result of Action

As a reactant in the synthesis of mmp inhibitors, it may contribute to the inhibition of mmp activity, affecting processes such as homeostatic regulation and tumor progression .

Biochemical Analysis

Biochemical Properties

1-Biphenyl-4-yl-propan-2-one interacts with various biomolecules in biochemical reactions. It is used in the preparation of inhibitors for metalloproteinases 2 and 9 (MMP-2, MMP-9) . These enzymes are involved in various biological processes, including tissue remodeling, inflammation, and tumor invasion .

Cellular Effects

The cellular effects of this compound are primarily related to its role as a reactant in the preparation of MMP-2 and MMP-9 inhibitors . These inhibitors can affect cell function by modulating the activity of MMPs, which are involved in the degradation of extracellular matrix components and play a role in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound contributes to the formation of MMP inhibitors . These inhibitors can bind to the active sites of MMPs, preventing them from degrading extracellular matrix components . This can lead to changes in cell signaling pathways, gene expression, and cellular metabolism .

properties

IUPAC Name |

1-(4-phenylphenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O/c1-12(16)11-13-7-9-15(10-8-13)14-5-3-2-4-6-14/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEWRGYQYQRUKMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=CC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80277056 | |

| Record name | 1-biphenyl-4-yl-propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80277056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5333-01-7 | |

| Record name | NSC587 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=587 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-biphenyl-4-yl-propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80277056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

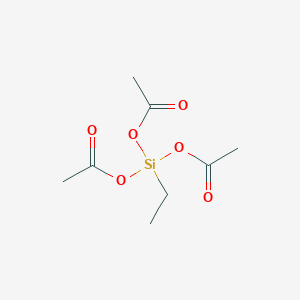

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2-Dimethyl-2H-naphtho[1,2-b]pyran-5,6-dione](/img/structure/B106132.png)

![4-{[(2E)-2-(hydroxyimino)ethanoyl]amino}benzoic acid](/img/structure/B106140.png)